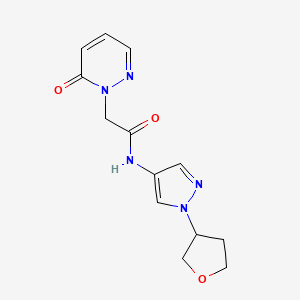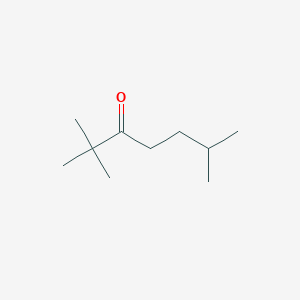![molecular formula C18H18N2O5S2 B2485388 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate CAS No. 2034594-26-6](/img/structure/B2485388.png)
methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is an intricate organic compound with applications spanning several scientific disciplines
Mechanism of Action
Target of Action
The compound contains a benzothiophene moiety, which is found in many biologically active compounds . .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a benzothiophene ring have been shown to interact with various biological targets, leading to different physiological effects .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and targets .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some benzothiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic synthesis. The synthesis starts with benzo[b]thiophene, which is functionalized to incorporate a hydroxyethyl group. Subsequent steps include the formation of a sulfonamide linkage and, finally, the attachment of the methyl carbamate moiety. Common reagents include sulfonyl chlorides, alcohols, and isocyanates, and the reactions are often carried out under inert atmospheres using catalysts such as palladium or copper.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might employ continuous flow chemistry techniques to optimize reaction times and yields. The use of automated reactors and online monitoring systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reductive conditions can cleave the sulfonamide bond.
Substitution: The aromatic ring can be subjected to electrophilic substitution reactions, introducing various functional groups to modify its properties.
Common Reagents and Conditions
Oxidants like hydrogen peroxide or peracids, reductants such as lithium aluminum hydride, and electrophilic reagents like acyl chlorides or nitrating agents are typical for these reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved amines and alcohols.
Substitution: Functionalized aromatic compounds with altered electronic properties.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Investigated for its role in modulating biological pathways, particularly those involving sulfamoyl-containing compounds.
Medicine
Potential therapeutic applications due to its ability to interact with specific enzymes and receptors in the human body, making it a candidate for drug development.
Industry
Used in the formulation of specialized materials, such as advanced polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide derivatives: Share the sulfonamide linkage but differ in the aromatic moiety.
Carbamate esters: Similar in having a carbamate group, but vary in their additional functional groups.
Unique Features
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct electronic and steric properties, setting it apart from other sulfonamide or carbamate compounds.
There you go—a comprehensive look at this intriguing compound. Got any specific questions or need more details on any section?
Properties
IUPAC Name |
methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-25-18(22)20-12-6-8-13(9-7-12)27(23,24)19-10-16(21)15-11-26-17-5-3-2-4-14(15)17/h2-9,11,16,19,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZFVQAEMHCGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
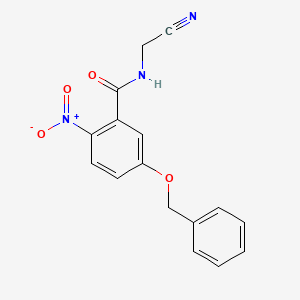
![4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2485307.png)
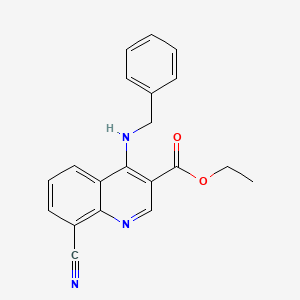
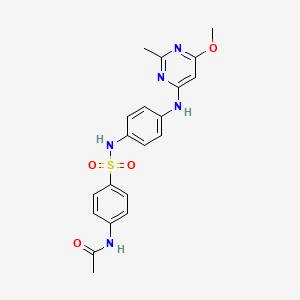
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
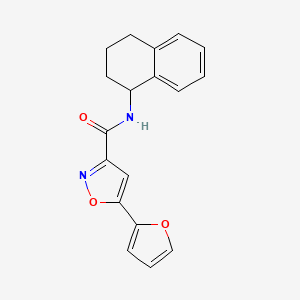
![ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
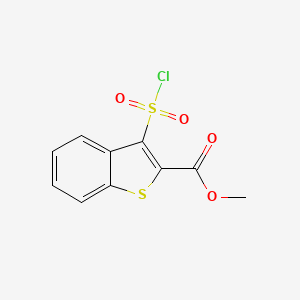
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
